molecular formula C13H16BNO4 B070011 (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid CAS No. 181365-26-4

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Cat. No.: B070011
CAS No.: 181365-26-4
M. Wt: 261.08 g/mol
InChI Key: UAGJZZDMFOTJRN-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C13H16BNO4 and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nonsymmetrical 5-Aryl-2-indolopyrrole Derivatives : The mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid like indol-2-yl-boronic acid has been reported. This method leads to the creation of non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).

  • Preparation of tert-Butyl Esters : A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been developed. This method is capable of producing high yields up to 94% using palladium acetate and triphenylphosphine as a catalyst system (Li et al., 2014).

  • N-tert-Butoxycarbonylation of Amines : The heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is environmentally friendly and produces N-Boc derivatives chemoselectively in excellent yields (Heydari et al., 2007).

  • N-tert-Butoxycarbonyl (BOC) Deprotection : Boron trifluoride etherate and molecular sieves in dichloromethane at room temperature have been used for the removal of the tert-butoxycarbonyl (BOC) group from a variety of amines, including amino acid derivatives (Evans et al., 1997).

  • Preparation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide can lead to the production of N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

  • Synthesis of 3-[2-(1-Alkyltriazol-4-yl)ethyl]indoles : Copper-catalyzed cycloaddition of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole with various azides produces (triazolylethyl)indoles. These derivatives mimic indole-3-propionic acid due to the electronic features of the triazole ring (Petrini & Shaikh, 2009).

  • Boronic Acid Accelerated Three-Component Reaction : Boronic acid is used to accelerate a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids. The key to this acceleration is the activation of the α-hydroxy group in α-hydroxycarboxylic acid intermediates (Das et al., 2017).

  • Thermal Decomposition of Methacrylate Polymers Containing Tert-Butoxycarbonyl Moiety : The study investigates the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations, revealing that the deprotection of the BOC group in polymer side chains occurs at around 200°C (Jing, Suzuki, & Matsumoto, 2019).

Mechanism of Action

Target of Action

The primary target of 1-Boc-indole-3-boronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki-Miyaura coupling reaction through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , which is a key biochemical pathway . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign

Result of Action

The primary result of the action of 1-Boc-indole-3-boronic Acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 1-Boc-indole-3-boronic Acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is known to be stable under mild and functional group tolerant reaction conditions . It’s also known that the compound can undergo protodeboronation, a decomposition pathway, under certain conditions .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJZZDMFOTJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181365-26-4
Record name (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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